molecular formula C7H6ClF2N B1318781 (4-Chloro-2,6-difluorophenyl)methanamine CAS No. 518357-43-2

(4-Chloro-2,6-difluorophenyl)methanamine

Cat. No.: B1318781
CAS No.: 518357-43-2
M. Wt: 177.58 g/mol
InChI Key: YBILGZZEXORCAH-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6ClF2N It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-difluorophenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2,6-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride.

    Amination: The primary alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce the aldehyde to an alcohol.

    Ammonolysis: Reacting the alcohol with ammonia in the presence of a catalyst to form the amine.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding nitrile or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(4-Chloro-2,6-difluorophenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Research: It serves as a building block for the synthesis of bioactive molecules used in various biological studies.

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-difluorophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

    (4-Bromo-2,6-difluorophenyl)methanamine: Similar structure but with a bromine atom instead of chlorine.

    (2,6-Difluorophenyl)(4-fluorophenyl)methanamine: Contains an additional fluorine atom on the benzene ring.

    (3-Chloro-2,6-difluorophenyl)methanamine: Chlorine atom is positioned differently on the benzene ring.

Uniqueness: (4-Chloro-2,6-difluorophenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized pharmaceuticals and materials.

Properties

IUPAC Name

(4-chloro-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBILGZZEXORCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278787
Record name 4-Chloro-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518357-43-2
Record name 4-Chloro-2,6-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518357-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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